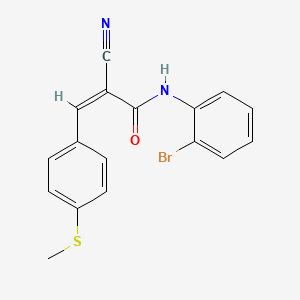

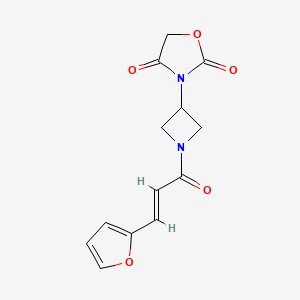

N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPSG is a white crystalline powder that belongs to the class of sulfonamides. It is a potent inhibitor of glutamate transporters and has been shown to modulate the activity of excitatory amino acid transporters (EAATs). MPSG has been extensively studied for its neuroprotective effects, and it has been suggested that it may have potential therapeutic applications for a range of neurological disorders.

Scientific Research Applications

Interaction with Metal Ions

N-(phenylsulfonyl)glycine, a related compound to N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycine, demonstrates significant interactions with metal ions such as Cd 2+ and Zn 2+. Research by Gavioli et al. (1991) found that the presence of 2,2'-bipyridine as an additional ligand enhances the Zn 2+ ion's ability to substitute for the sulfonamide nitrogen bound hydrogen in these ligands (Gavioli et al., 1991).

Environmental Impact

Studies by Krause et al. (1998, 2000) identified N-(phenylsulfonyl)glycine as a novel polar contaminant in sewage and surface water. Their research revealed significant concentrations in both surface waters and sewage treatment plants, indicating its environmental persistence and potential impact (Krause et al., 1998), (Krause et al., 2000).

Chemical Synthesis

Research by Ananeva et al. (2022) demonstrated the use of a N-(2-methoxy-2-oxoethyl)-N-(phenylsulfonyl)glycine ester in synthesizing medicinally important 3-amino-2-azetidinones, highlighting its role in the creation of novel chemical structures (Ananeva et al., 2022).

Enzyme Interaction Studies

Deruiter et al. (1989) explored derivatives of N-(phenylsulfonyl)glycine as inhibitors of rat lens aldose reductase. They found that certain derivatives displayed greater inhibitory activity, indicating potential therapeutic applications in enzyme modulation (Deruiter et al., 1989).

Photolysis in Neurotransmitter Studies

Ramesh et al. (1993) synthesized a photosensitive blocking group for neurotransmitters using a derivative of glycine, highlighting its application in studying neurotransmitter receptors in central nervous system cells (Ramesh et al., 1993).

properties

IUPAC Name |

2-[N-(benzenesulfonyl)-2-methoxyanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-21-14-10-6-5-9-13(14)16(11-15(17)18)22(19,20)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKFAQINLULDHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422642.png)

![6-chloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2422646.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2422651.png)

![5-(4-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2422654.png)

![8-isobutyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2422655.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2422658.png)

![3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2422659.png)

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid](/img/structure/B2422660.png)

![N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2422661.png)